molecular formula C11H17BrN2O B6631328 5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine

5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine

Cat. No. B6631328
M. Wt: 273.17 g/mol
InChI Key: DSIUEORLIZXKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine, also known as BEMAP, is a chemical compound that belongs to the class of pyridine derivatives. It is a synthetic compound that has been studied for its potential use in scientific research. BEMAP has been shown to have interesting biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine involves its interaction with the sigma-1 receptor. 5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine binds to the receptor and modulates its activity, leading to changes in various physiological processes. The exact mechanism of action of 5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine is not fully understood, but it is believed to involve the regulation of calcium ion channels and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine has been shown to have interesting biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, two neurotransmitters that are involved in mood regulation. 5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine has also been shown to have analgesic effects, reducing pain perception in animal models. Additionally, 5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine has been shown to have neuroprotective effects, protecting neurons from damage and death.

Advantages and Limitations for Lab Experiments

5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. 5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine has also been shown to have relatively low toxicity, making it safe for use in animal studies. However, 5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, there is limited information available on its pharmacokinetics and pharmacodynamics, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine. One area of interest is its potential use in the treatment of neurological disorders, such as depression, anxiety, and neuropathic pain. Further studies are needed to elucidate the exact mechanism of action of 5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine and to determine its efficacy in treating these conditions. Additionally, 5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine may have applications in other areas of research, such as cancer and inflammation. Further studies are needed to explore these potential applications of 5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine.

Synthesis Methods

The synthesis of 5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine involves a multi-step process that starts with the reaction of 2-bromo-6-methylpyridine with 3-ethoxypropylamine. The resulting product is then subjected to a series of chemical reactions, including reduction, acetylation, and bromination, to yield 5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine. The synthesis of 5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. 5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of various neurological disorders, such as depression, anxiety, and neuropathic pain.

properties

IUPAC Name

5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2O/c1-3-15-8-4-7-13-11-6-5-10(12)9(2)14-11/h5-6H,3-4,7-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIUEORLIZXKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC(=C(C=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(3-ethoxypropyl)-6-methylpyridin-2-amine

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